molecular formula C13H24N4S2 B543459 2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol

2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol

Cat. No. B543459
M. Wt: 300.5 g/mol
InChI Key: TUYHUGKWBUELEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SN-1 is a zinc chelator which increases steady-state expression level of A3G in the presence of Vif.

Scientific Research Applications

  • Synthesis and Characterization in Inorganic Chemistry : This compound has been used in the synthesis and characterization of dinuclear palladium complexes. For example, Lozan, Hunger, and Kersting (2007) discussed the preparation and characterization of dinuclear palladium tetraamin–thiophenolate complexes, highlighting the role of similar aromatic thioethers in these processes (Lozan, Hunger, & Kersting, 2007).

  • Cytotoxic Activity in Medicinal Chemistry : Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involved a compound structurally similar to the one . This research provides insights into the potential applications of such compounds in developing cytotoxic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Use in Coupling Agents for Organic Synthesis : Kim Sunggak et al. (1984) reported on di-2-pyridyl carbonate as a coupling agent for esterification of carboxylic acids, where compounds similar to 2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol were used. This highlights its role in facilitating organic synthesis processes (Kim Sunggak, In Lee Jae, & Kwan Ko Young, 1984).

  • Photophysical Properties in Material Science : Obydennov et al. (2022) investigated novel building-blocks for the synthesis of conjugated 4-pyrone derivatives, where similar dimethylamino compounds were used. This research demonstrates the relevance of such compounds in the development of materials with unique photophysical properties (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).

  • Conformational Studies in Chemical Physics : Ohno et al. (2003) studied the protonation-induced conformational changes of 2-(N,N-Dimethylamino)ethanethiol, revealing important insights about intramolecular hydrogen bonding and conformational stability in such compounds (Ohno, Matsumoto, Aida, & Matsuura, 2003).

properties

Product Name

2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol

Molecular Formula

C13H24N4S2

Molecular Weight

300.5 g/mol

IUPAC Name

2-[[4-(dimethylamino)-6-[(2-sulfanylethylamino)methyl]pyridin-2-yl]methylamino]ethanethiol

InChI

InChI=1S/C13H24N4S2/c1-17(2)13-7-11(9-14-3-5-18)16-12(8-13)10-15-4-6-19/h7-8,14-15,18-19H,3-6,9-10H2,1-2H3

InChI Key

TUYHUGKWBUELEV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=NC(=C1)CNCCS)CNCCS

Canonical SMILES

CN(C)C1=CC(=NC(=C1)CNCCS)CNCCS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SN1;  SN 1;  SN-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol
Reactant of Route 2
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol
Reactant of Route 3
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol
Reactant of Route 4
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol
Reactant of Route 5
Reactant of Route 5
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol
Reactant of Route 6
2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.